molecular formula C15H21NO4S B1408751 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 1858251-79-2

1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B1408751
CAS No.: 1858251-79-2
M. Wt: 311.4 g/mol
InChI Key: OMRYSQKSYNCGRK-UHFFFAOYSA-N
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Description

“1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound . It has a molecular formula of C15H21NO4S and a molecular weight of 311.4 g/mol .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a phenylpropyl sulfonyl group and a carboxylic acid group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 311.4 g/mol . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Potential

  • Research indicates the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which include structures related to 1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid. These compounds have shown promising anticancer activity in vitro, suggesting potential therapeutic uses (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking

  • N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, related to the compound , have been synthesized and evaluated for their inhibition activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Molecular docking studies suggest these compounds as potential inhibitors (Khalid, Rehman, & Abbasi, 2014).

Antibacterial Agents

  • Derivatives of the compound, particularly those featuring a sulfinyl or sulfonyl group, have been synthesized and identified as potent antibacterial agents. This highlights its potential in combating bacterial infections (Miyamoto et al., 1987).

Tumor Necrosis Factor-α Inhibition

  • Derivatives of this compound have been explored for their activity against tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP), showing selectivity as TACE inhibitors. This indicates their potential use in treating conditions related to these enzymes (Venkatesan et al., 2004).

Activity against Butyrylcholinesterase Enzyme

  • Research involving O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has shown significant activity against butyrylcholinesterase enzyme, suggesting a role in conditions where enzyme regulation is necessary (Khalid et al., 2013).

Beta(3) Agonists

  • Certain sulfonamides derived from this compound have been identified as potent and selective human beta(3) agonists, implying potential application in conditions influenced by beta(3)-adrenergic receptors (Hu et al., 2001).

Electrolytic Coloring

  • In the field of material science, derivatives of this compound have been used as additives in the electrolytic coloring of anodized aluminum, impacting the throwing power and stability of Tin(II) solutions (Moshohoritou et al., 1994).

Synthesis of Biologically Active Derivatives

  • Various biologically active O-substituted derivatives of 1-[(3, 5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been synthesized, showcasing diverse biological activities, including enzyme inhibition (Khalid et al., 2016).

Future Directions

Piperidine derivatives, including “1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of this compound.

Properties

IUPAC Name

1-(3-phenylpropylsulfonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)14-9-4-10-16(12-14)21(19,20)11-5-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRYSQKSYNCGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid
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1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid

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